Cas no 79660-72-3 (Fleroxacin)

Fleroxacin structure
Fleroxacin structure
Product Name:Fleroxacin
Numero CAS:79660-72-3
MF:C17H18F3N3O3
MW:369.338334560394
MDL:MFCD00864880
CID:60114
PubChem ID:24860631
Update Time:2024-10-27

Fleroxacin Proprietà chimiche e fisiche

Nomi e identificatori

    • Fleroxacin
    • 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methylpiperazino)-4-oxo-3-quinolinecarboxylic acid
    • AM-833
    • AM-833 RO 23-6240
    • 6,8-Difluoro-1-(2-Fluoroethyl)-1,4-Dihydro-7-(4-Methyl-1-Piperazinyl)-4-Oxo-3-Quinolinecarboxylic Acid
    • 000
    • 3-quinolinecarboxylicacid,1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-met
    • 6,8-difluoro-1-(2-fluoro-ethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoli
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • AM833
    • MEGALOCIN
    • MEGALONE
    • QUINODIS
    • ro23-6240
    • RO-23-6240
    • Fleroxacinum
    • Fleroxacino
    • Fleroxicin
    • Fleroxacine
    • Fleroxacine [French]
    • Fleroxacinum [Latin]
    • Fleroxacino [Spanish]
    • AM 833
    • Fleroxacin (Quinodis)
    • C17H18F3N3O3
    • N804LDH51K
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic ac
    • RO 23-6240
    • AB00640001-02
    • Megalosin
    • Tox21_112553_1
    • SR-01000759379-3
    • MLS006010715
    • SCHEMBL48145
    • Ro-236240000
    • MFCD00864880
    • A839732
    • SY057457
    • ZINC03786299
    • Tox21_112553
    • 3-Quinolinecarboxylic acid, 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-
    • XBJBPGROQZJDOJ-UHFFFAOYSA-N
    • NS00005485
    • FLEROXACIN [MART.]
    • 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
    • Fleroxacin (JAN/USAN/INN)
    • D01716
    • HY-B0414
    • SMR000466302
    • Ro 23-6240/000
    • F0646
    • NCGC00167558-01
    • FLEROXACIN [USAN]
    • Fleroxacin [USAN:INN:BAN:JAN]
    • 6,8-difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid-
    • 79660-53-0
    • RO 23-6240;AM-833
    • MLS000759401
    • HMS3715B11
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
    • FLRX
    • Ro-236240
    • FLEROXACIN [INN]
    • HMS2090I08
    • 3-Quinolinecarboxylic acid, 1,4-dihydro-6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-1-piperazinyl)-4-oxo-
    • CHEMBL6273
    • DTXCID9026714
    • KS-5124
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
    • CCG-221125
    • 79660-72-3
    • AKOS015907011
    • Ro-23-6240/000
    • FLEROXACIN [WHO-DD]
    • AB00640001_04
    • DB04576
    • FLEROXACIN [MI]
    • Megalocin (TN)
    • GTPL12476
    • NCGC00167558-02
    • CCRIS 3972
    • Fleroxacin, VETRANAL(TM), analytical standard
    • Q3746573
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • DTXSID1046714
    • Megalone (TN)
    • SR-01000759379-2
    • 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid;Fleroxacin
    • FT-0630874
    • s2469
    • SR-01000759379
    • BCP28939
    • FLEROXACIN [JAN]
    • CAS-79660-72-3
    • CHEBI:31810
    • UNII-N804LDH51K
    • AB00640001-03
    • Fleroxacin,(S)
    • BRN 4300996
    • RKL10075
    • BDBM50247892
    • 6,8-Difluoro-1-(2-fluoroethyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (ACI)
    • Flerofloxacin
    • MeSH ID: D016576
    • BRD-K61717546-001-04-3
    • BRD-K61717546-001-05-0
    • MDL: MFCD00864880
    • Inchi: 1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
    • Chiave InChI: XBJBPGROQZJDOJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(=O)C2C(=C(C(N3CCN(C)CC3)=C(C=2)F)F)N(CCF)C=1)O
    • BRN: 4300996

Proprietà calcolate

  • Massa esatta: 369.13000
  • Massa monoisotopica: 369.130026
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 595
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -0.1
  • Superficie polare topologica: 64.099

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca.
  • Densità: 1.409
  • Punto di fusione: 264-266°C
  • Punto di ebollizione: 535.3°C at 760 mmHg
  • Punto di infiammabilità: 277.6°C
  • Indice di rifrazione: 1.568
  • Solubilità: 0.1 M NaOH: soluble10mg/mL
  • PSA: 65.78000
  • LogP: 1.70210
  • Solubilità: Non determinato
  • Merck: 4099

Fleroxacin Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H371
  • Dichiarazione di avvertimento: P260-P264-P270-P308+P311-P405-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Istruzioni di sicurezza: H303+H313+H333
  • RTECS:VB1999050
  • Condizioni di conservazione:4°C, protect from light

Fleroxacin Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Fleroxacin Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-B0414-500mg
Fleroxacin
79660-72-3 99.97%
500mg
¥400 2024-04-17
MedChemExpress
HY-B0414-1g
Fleroxacin
79660-72-3 99.97%
1g
¥116 2025-04-16
MedChemExpress
HY-B0414-5g
Fleroxacin
79660-72-3 99.97%
5g
¥458 2025-04-16
MedChemExpress
HY-B0414-10g
Fleroxacin
79660-72-3 99.97%
10g
¥1674 2024-04-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F114259-100mg
Fleroxacin
79660-72-3
100mg
¥720.90 2023-09-03
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
FF6379-100mg
Fleroxacin
79660-72-3 ≥99%
100mg
¥120.00元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
FF6379-1g
Fleroxacin
79660-72-3 ≥99%
1g
¥360.00元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
FF6379-5g
Fleroxacin
79660-72-3 ≥99%
5g
¥1280.00元 2023-09-15
DC Chemicals
DCAPI1347-100 mg
Fleroxacin (Quinodis)
79660-72-3 >99%
100mg
$250.0 2022-02-28
DC Chemicals
DCAPI1347-250 mg
Fleroxacin (Quinodis)
79660-72-3 >99%
250mg
$500.0 2022-02-28

Fleroxacin Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Quinolinecarboxylic acid derivatives
, South Africa, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, rt → 100 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
2.2 Reagents: Acetic acid ;  pH 7
Riferimento
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
1.2 Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Metodo di produzione 5

Condizioni di reazione
Riferimento
Quinolinecarboxylic acid derivatives
, South Africa, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Pyridine
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
3.2 Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  30 min, rt → 120 °C; 120 °C → 200 °C
2.1 Reagents: Potassium carbonate ;  10 min, rt
2.2 rt → 70 °C; 3 h, 70 °C
3.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, rt → 100 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
4.2 Reagents: Acetic acid ;  pH 7
Riferimento
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
1.2 Reagents: Acetic acid ;  pH 7
Riferimento
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Metodo di produzione 10

Condizioni di reazione
Riferimento
Quinolinecarboxylic acid derivatives
, South Africa, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
2.2 Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Trimethylamine Solvents: Dichloromethane
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  10 min, rt
1.2 rt → 70 °C; 3 h, 70 °C
2.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  2 h, rt → 100 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
3.2 Reagents: Acetic acid ;  pH 7
Riferimento
Ionic liquid promoted synthesis of fleroxacin
Xu, Jianping; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(10), 591-592

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Solvents: Pyridine
3.1 Reagents: Trimethylamine Solvents: Dichloromethane
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane ,  Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Acetonitrile
2.1 Solvents: Pyridine
3.1 Reagents: Triethylamine Solvents: Dichloromethane
4.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  2,2,2-Cryptand Solvents: Water
4.2 Solvents: Dichloromethane
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis and biodistribution of fluoride-labeled fleroxacin
Livni, E.; et al, Nuclear Medicine and Biology, 1993, 20(1), 81-7

Fleroxacin Raw materials

Fleroxacin Preparation Products

Fleroxacin Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79660-72-3)Fleroxacin
Numero d'ordine:LE12260
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:06
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79660-72-3)Fleroxacin
Numero d'ordine:A839732
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:47
Prezzo ($):171.0/565.0
Email:sales@amadischem.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79660-72-3)Fleroxacin
Numero d'ordine:LE301
Stato delle scorte:in Stock
Quantità:5KG/1KG/25KG/100KG
Purezza:99% HPLC
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 14 August 2025 14:44
Prezzo ($):negotiated
Email:617971708@qq.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79660-72-3)Fleroxacin
LE12260
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:79660-72-3)Fleroxacin
A839732
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):171.0/565.0
Email